molecular formula C6H13N B2679740 1-(1-Methylcyclopropyl)ethanamine CAS No. 42302-96-5

1-(1-Methylcyclopropyl)ethanamine

Cat. No. B2679740
CAS RN: 42302-96-5
M. Wt: 99.177
InChI Key: DOAMTLHAIDSDBV-UHFFFAOYSA-N
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Description

“1-(1-Methylcyclopropyl)ethanamine” is a chemical compound with the IUPAC name N-methyl-1-(1-methylcyclopropyl)ethanamine . It is also known as methyl [1-(1-methylcyclopropyl)ethyl]amine hydrochloride . The CAS Number for this compound is 1376229-64-9 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H15N/c1-6(8-3)7(2)4-5-7/h6,8H,4-5H2,1-3H3 . This indicates that the compound has a cyclopropyl group attached to an ethanamine group, with a methyl group attached to the nitrogen atom and one of the carbon atoms in the cyclopropyl ring .

Scientific Research Applications

Chiral, Conformationally Mobile Tripodal Ligands

The synthesis of ligands including N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine has been explored. These ligands form chiral, pseudo C3-symmetric complexes with ZnII and CuII salts, which possess an available electrophilic coordination site. These complexes are important for understanding spatial arrangements in chemistry and have potential applications in stereoselective synthesis and catalysis (Canary et al., 1998).

Inhibiting Ethylene Perception in Fruits and Vegetables

1-Methylcyclopropene (1-MCP), related to 1-(1-Methylcyclopropyl)ethanamine, has been widely researched for its ability to inhibit ethylene perception in fruits and vegetables. This application is crucial for delaying ripening and senescence, thereby improving the storage and shelf life of agricultural products. The effects of 1-MCP have been extensively studied in various fruits, providing insights into commercial potentials and physiological responses to this chemical (Watkins, 2006), (Blankenship & Dole, 2003).

Monoamine Oxidase Inactivation

Research into N-(1-methylcyclopropyl)benzylamine, a related compound, has provided valuable insights into the inactivation of monoamine oxidase, an enzyme important in neurotransmitter metabolism. This research is significant for understanding enzyme mechanisms and potential applications in neurochemistry and pharmacology (Silverman & Yamasaki, 1984).

Enhancing Postharvest Quality of Agricultural Products

Studies on 1-methylcyclopropene have shown its effectiveness in enhancing the postharvest quality of various agricultural products, such as green bell peppers. This application involves delaying senescence and maintaining higher levels of chlorophyll, protein, and vitamin C, which are crucial for extending the marketability and nutritional value of these products (Cao, Yang, & Zheng, 2012).

Preharvest Systems in Citrus

The use of 1-MCP in preharvest systems, particularly in citrus, has been explored to prevent unwanted defoliation and improve crop yields. This research contributes to the understanding of how 1-MCP can be applied effectively in horticultural practices, enhancing fruit quality and yield (Burns, 2008).

Mechanism of Action

The mechanism of action for “1-(1-Methylcyclopropyl)ethanamine” is not clear from the available information. It’s worth noting that the mechanisms of action for chemical compounds can vary widely depending on their structure and the context in which they are used .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(1-methylcyclopropyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-5(7)6(2)3-4-6/h5H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAMTLHAIDSDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42302-96-5
Record name 42302-96-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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